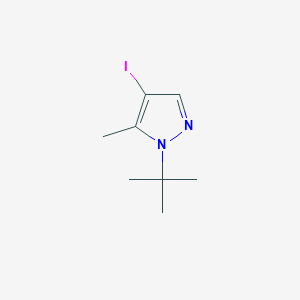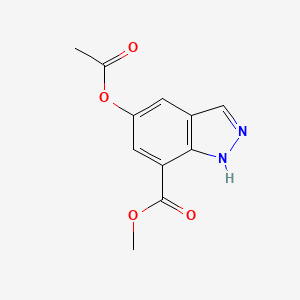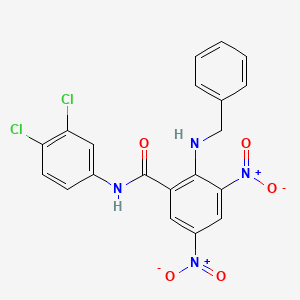![molecular formula C15H9F3N4O3 B12465857 4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)
4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]phenol is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Nitro Group: The nitro group is typically introduced through nitration reactions using concentrated nitric acid and sulfuric acid.
Final Coupling Reaction: The final step involves the coupling of the benzodiazole moiety with the nitrophenol derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitroso derivatives, quinones.
Reduction: Amino derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The benzodiazole moiety can interact with nucleic acids or proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-2-[(E)-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol
- 4-nitro-2-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]phenol
Uniqueness
4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]phenol is unique due to the presence of the benzodiazole moiety, which imparts distinct electronic properties and potential biological activity. This sets it apart from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C15H9F3N4O3 |
|---|---|
Molecular Weight |
350.25 g/mol |
IUPAC Name |
4-nitro-2-[[2-(trifluoromethyl)-3H-benzimidazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)14-20-11-3-1-9(6-12(11)21-14)19-7-8-5-10(22(24)25)2-4-13(8)23/h1-7,23H,(H,20,21) |
InChI Key |
TWRBMNAHAUGVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12465779.png)
![4-methyl-2-[4-(pyridin-4-ylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465793.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-methylfuran-3-yl)methanone](/img/structure/B12465799.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate](/img/structure/B12465800.png)

![2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B12465808.png)

![2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12465826.png)

![2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12465839.png)
![1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one](/img/structure/B12465844.png)

![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)
![N-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465867.png)
